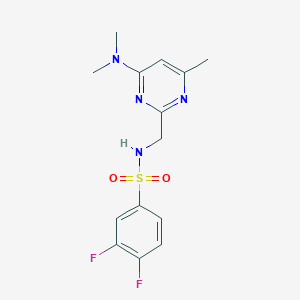
N-((4-(dimethylamino)-6-methylpyrimidin-2-yl)methyl)-3,4-difluorobenzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-((4-(dimethylamino)-6-methylpyrimidin-2-yl)methyl)-3,4-difluorobenzenesulfonamide is a compound of interest in the field of medicinal chemistry and chemical research. This compound combines various functional groups that potentially contribute to its biological activity and versatility in synthetic applications. The presence of the sulfonamide group along with the pyrimidine and fluorobenzene moieties makes this compound a candidate for various reactions and applications.
Mechanism of Action
Target of Action
Similar compounds such as 4-dimethylaminopyridine (dmap) have been reported to exhibit catalytic activity in various chemical reactions .
Mode of Action
Compounds with similar structures, such as dmap, are known to act as nucleophilic catalysts in a variety of reactions such as esterifications with anhydrides . The compound’s interaction with its targets likely involves the activation of certain chemical reactions, leading to changes in the molecular structure of the targets.
Biochemical Pathways
Similar compounds have been reported to influence various chemical reactions, suggesting that this compound may also interact with multiple biochemical pathways .
Result of Action
Similar compounds have been reported to exhibit catalytic activity in various chemical reactions, suggesting that this compound may also have significant effects at the molecular and cellular levels .
Preparation Methods
Synthetic Routes and Reaction Conditions : The synthesis of N-((4-(dimethylamino)-6-methylpyrimidin-2-yl)methyl)-3,4-difluorobenzenesulfonamide involves the preparation of its precursors followed by their coupling reactions. Key steps include the preparation of 4-(dimethylamino)-6-methylpyrimidine, followed by its reaction with a suitable difluorobenzenesulfonyl chloride under basic conditions to introduce the sulfonamide group. Common reagents include bases like triethylamine and solvents such as dichloromethane.
Industrial Production Methods : On an industrial scale, the production process might be optimized for cost-effectiveness and yield. This often includes the use of flow chemistry techniques, scalable reaction vessels, and catalytic processes to ensure efficient synthesis. Advanced purification techniques like recrystallization or chromatography would be utilized to ensure product purity.
Chemical Reactions Analysis
Types of Reactions : This compound can undergo various types of chemical reactions, including substitution reactions due to its aromatic nature, oxidation and reduction reactions depending on the functional groups involved, and coupling reactions through its sulfonamide or pyrimidine moieties.
Common Reagents and Conditions : For substitutions, reagents such as nucleophiles or electrophiles might be used under conditions that facilitate aromatic substitution. Oxidation might involve agents like potassium permanganate or hydrogen peroxide, whereas reductions could use hydrogenation catalysts or reducing agents like lithium aluminum hydride.
Major Products Formed : Depending on the reagents and conditions, major products can include substituted derivatives on the aromatic ring, oxidized or reduced variants of the functional groups, and coupled products when reactions involve cross-coupling reagents or catalysts.
Scientific Research Applications
N-((4-(dimethylamino)-6-methylpyrimidin-2-yl)methyl)-3,4-difluorobenzenesulfonamide finds application across various scientific research domains:
Chemistry : Used as a building block for creating complex molecules and studying reaction mechanisms.
Biology : Evaluated for its potential as a bioactive molecule, potentially interacting with specific enzymes or receptors.
Medicine : Explored for its therapeutic potential in treating certain diseases due to its unique structural properties.
Industry : Utilized in the development of new materials, agrochemicals, or as intermediates in the synthesis of other compounds.
Comparison with Similar Compounds
When compared to similar compounds:
N-((4-(dimethylamino)-6-methylpyrimidin-2-yl)methyl)-benzenesulfonamide : This lacks the difluoro substitution, which might alter its reactivity or biological activity.
4-(Dimethylamino)-6-methylpyrimidine derivatives : These could serve as precursors or analogs with varied activities based
Properties
IUPAC Name |
N-[[4-(dimethylamino)-6-methylpyrimidin-2-yl]methyl]-3,4-difluorobenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16F2N4O2S/c1-9-6-14(20(2)3)19-13(18-9)8-17-23(21,22)10-4-5-11(15)12(16)7-10/h4-7,17H,8H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AOFXVENWRCWTOO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)CNS(=O)(=O)C2=CC(=C(C=C2)F)F)N(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16F2N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![3-[(1-{5-Methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}piperidin-4-yl)methyl]-3,4-dihydroquinazolin-4-one](/img/structure/B2911742.png)
![7-Chloro-1-(3-hydroxyphenyl)-6-methyl-2-(thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2911745.png)

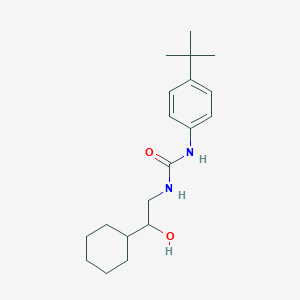
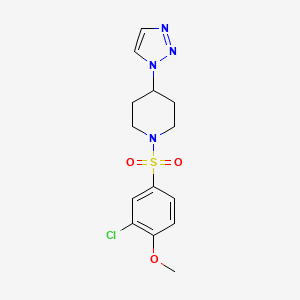
![4-(piperidine-1-sulfonyl)-N-[4-(pyridin-2-yl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2911749.png)
![4-{[(2Z)-3-(benzylcarbamoyl)-6-methoxy-2H-chromen-2-ylidene]amino}benzoic acid](/img/structure/B2911750.png)

![1-(6-(1H-imidazol-1-yl)pyrimidin-4-yl)-N-(6-ethoxybenzo[d]thiazol-2-yl)piperidine-4-carboxamide](/img/structure/B2911754.png)
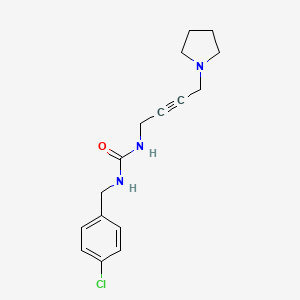
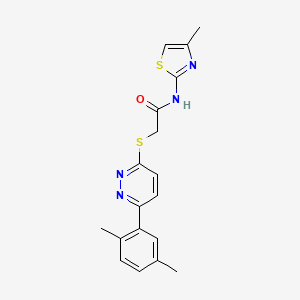
![N-(1-cyanocyclohexyl)-N-methyl-2-[3-(4-methyl-1H-pyrazol-1-yl)azetidin-1-yl]acetamide](/img/structure/B2911760.png)


